molecular formula C11H15NO2 B183608 N-(4-Propoxyphenyl)acetamide CAS No. 20367-32-2

N-(4-Propoxyphenyl)acetamide

Cat. No. B183608
CAS RN: 20367-32-2
M. Wt: 193.24 g/mol
InChI Key: WDRXFPOGKSGHFM-UHFFFAOYSA-N
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Description

N-(4-Propoxyphenyl)acetamide, also known as Acetamide, N-(4-propoxyphenyl)-, is a chemical compound with the molecular formula C11H15NO2 . It has a molecular weight of 193.242 Da .


Molecular Structure Analysis

The molecular structure of N-(4-Propoxyphenyl)acetamide consists of 11 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI code for this compound is 1S/C11H15NO2/c1-3-8-14-11-6-4-10 (5-7-11)12-9 (2)13/h4-7H,3,8H2,1-2H3, (H,12,13) .


Physical And Chemical Properties Analysis

N-(4-Propoxyphenyl)acetamide is a solid at room temperature . It has a molecular weight of 193.25 , and its melting point is between 118-120°C . The compound has a density of 1.076g/cm3 .

Scientific Research Applications

Potential as Pesticides

N-(4-Propoxyphenyl)acetamide and its derivatives have been investigated for their potential as pesticides. New derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide and N-aryl-2,4-dichlorophenoxyacetamide, which are closely related to N-(4-Propoxyphenyl)acetamide, have been characterized by X-ray powder diffraction. These compounds are considered potential pesticides, and studies have provided detailed diffraction data, including experimental and calculated peak positions, values, and unit-cell parameters (Olszewska, Tarasiuk, & Pikus, 2009); (Olszewska, Pikus, & Tarasiuk, 2008).

Synthesis and Characterization

The synthesis of compounds structurally related to N-(4-Propoxyphenyl)acetamide has been explored. For example, the synthesis of N-Phenyl-2,2-di(4-chlorophenoxy)acetamide was achieved through the reaction of 4-chlorophenol on N-phenyl dichloroacetamide. This process was optimized for various factors like reaction temperature, time, and feed composition (Jian-wei, 2009).

Antibacterial, Antifungal, and Anticancer Studies

N-((Diphenylamino)methyl)acetamide, a compound with structural similarity to N-(4-Propoxyphenyl)acetamide, was synthesized and its metal complexes were prepared. These complexes displayed antibacterial, antifungal, and anticancer activities, suggesting the potential of N-(4-Propoxyphenyl)acetamide derivatives in these areas (Muruganandam, Kumar, & Balasubramanian, 2013).

Antiviral and Antiapoptotic Effects

A novel anilidoquinoline derivative, structurally related to N-(4-Propoxyphenyl)acetamide, showed significant antiviral and antiapoptotic effects in vitro. This derivative significantly decreased viral load and increased survival in Japanese encephalitis virus-infected mice, suggesting potential therapeutic applications (Ghosh et al., 2008).

Anticonvulsant Activity

Derivatives of N-(4-Propoxyphenyl)acetamide were explored for anticonvulsant activity. Trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides, which are structurally similar, showed efficacy in animal models, indicating the possibility of anticonvulsant properties in N-(4-Propoxyphenyl)acetamide derivatives (Pękala et al., 2011).

Two-Photon Absorption Enhancement

Triphenylamine derivatives, structurally related to N-(4-Propoxyphenyl)acetamide, were synthesized, and their two-photon absorption (TPA) properties were studied. These studies indicate the potential of N-(4-Propoxyphenyl)acetamide derivatives in applications requiring enhanced TPA, like in optical technologies (Wang et al., 2008).

properties

IUPAC Name

N-(4-propoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-8-14-11-6-4-10(5-7-11)12-9(2)13/h4-7H,3,8H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRXFPOGKSGHFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066601
Record name Acetamide, N-(4-propoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Propoxyphenyl)acetamide

CAS RN

20367-32-2
Record name N-(4-Propoxyphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20367-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Propyl acetaminophen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020367322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(4-propoxyphenyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetamide, N-(4-propoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-propoxyphenyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.772
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AMZ Slawin, WTA Harrison - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
(IUCr) N-(4-Propoxyphenyl)acetamide Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS Journals Logo IUCr …
Number of citations: 4 scripts.iucr.org
V Mandadapu - 2014 - unsworks.unsw.edu.au
This thesis describes the combined drug delivery methodologies utilising the host-guest chemistry between cucurbit [7-8] uril, hydrogels and a variety of albendazole (ABZ) derivatives. …
Number of citations: 3 unsworks.unsw.edu.au
A Quéméner, M Maillasson, L Arzel… - Journal of Medicinal …, 2017 - ACS Publications
Interleukin (IL)-15 is a pleiotropic cytokine, which is structurally close to IL-2 and shares with it the IL-2 β and γ receptor (R) subunits. By promoting the activation and proliferation of NK, …
Number of citations: 23 pubs.acs.org
S Gerndt - 2020 - edoc.ub.uni-muenchen.de
“The most fruitful basis of the discovery of a new drug is to start with an old drug.” Sir James Black With these words the pharmacologist and Nobel laureate Sir James Black established …
Number of citations: 1 edoc.ub.uni-muenchen.de
S Gerndt, CC Chen, YK Chao, Y Yuan, S Burgstaller… - Elife, 2020 - elifesciences.org
Ion selectivity is a defining feature of a given ion channel and is considered immutable. Here we show that ion selectivity of the lysosomal ion channel TPC2, which is hotly debated (…
Number of citations: 121 elifesciences.org

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